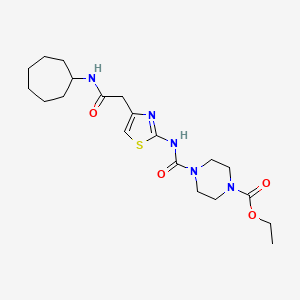

Ethyl 4-((4-(2-(cycloheptylamino)-2-oxoethyl)thiazol-2-yl)carbamoyl)piperazine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 4-((4-(2-(cycloheptylamino)-2-oxoethyl)thiazol-2-yl)carbamoyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C20H31N5O4S and its molecular weight is 437.56. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Ethyl 4-((4-(2-(cycloheptylamino)-2-oxoethyl)thiazol-2-yl)carbamoyl)piperazine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in pharmacology. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

It features a piperazine core linked to a thiazole ring through a carbamoyl group and contains a cycloheptylamino moiety. The presence of these functional groups suggests potential interactions with various biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the thiazole ring : This is achieved through cyclization reactions involving appropriate precursors.

- Coupling with piperazine : The thiazole derivative is then reacted with piperazine derivatives to form the final compound.

- Purification : The product is purified using techniques such as recrystallization or chromatography.

Pharmacological Effects

This compound has been evaluated for several biological activities:

- Inhibition of Enzymes : The compound has shown inhibitory activity against various enzymes, including 11β-hydroxysteroid dehydrogenase, which plays a crucial role in steroid metabolism. Inhibitors of this enzyme can have therapeutic implications in conditions like hypertension and metabolic syndrome .

- Calcium Channel Modulation : Similar compounds within its class have demonstrated the ability to inhibit T-type calcium channels, suggesting potential applications in managing cardiovascular conditions .

- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound exhibit antimicrobial properties, making it a candidate for further development in treating infections .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure:

- Cycloheptylamino Group : Variations in the alkyl chain length or branching can alter binding affinity and selectivity for target enzymes.

- Thiazole Ring Substituents : Different substituents on the thiazole ring have been shown to affect the potency and spectrum of activity against various biological targets.

Case Studies and Research Findings

Several studies have investigated the biological effects of related compounds, providing insights into the potential efficacy of this compound:

- Hypertensive Models : In animal models, compounds with similar structures have been shown to lower blood pressure without causing reflex tachycardia, indicating a favorable side effect profile .

- Antimicrobial Testing : A study demonstrated that thiazole derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as therapeutic agents .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

In medicinal chemistry, this compound is being investigated for its potential therapeutic properties. The structural components suggest it may act as an enzyme inhibitor or receptor modulator, making it a candidate for drug development.

Key Findings:

- Enzyme Inhibition: Preliminary studies indicate that similar compounds exhibit inhibitory effects on various enzymes, which could translate to potential applications in treating diseases related to enzyme dysfunction.

- Receptor Modulation: The piperazine structure is known for its activity in modulating neurotransmitter receptors, suggesting possible applications in neuropharmacology.

Biological Research

The compound's interactions with biological macromolecules are of particular interest. Studies are being conducted to explore its potential as a bioactive molecule.

Case Study:

A recent study examined the interaction of thiazole derivatives with protein targets involved in cancer pathways. The findings indicated that modifications to the thiazole ring can enhance binding affinity, suggesting that ethyl 4-((4-(2-(cycloheptylamino)-2-oxoethyl)thiazol-2-yl)carbamoyl)piperazine-1-carboxylate could be optimized for similar applications.

Material Science

In materials science, the compound may serve as a building block for synthesizing novel materials with enhanced properties.

Applications:

- Polymer Development: Its unique structure allows for the creation of polymers with specific functionalities.

- Coatings: Research is ongoing into using this compound in coatings that require enhanced durability or specific chemical resistance.

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions:

| Step | Reaction Type | Description |

|---|---|---|

| 1 | Cyclization | Formation of the thiazole ring from thioamides and α-haloketones. |

| 2 | Nucleophilic Substitution | Introduction of the cycloheptylamino group to the thiazole ring. |

| 3 | Hantzsch Reaction | Synthesis of the piperazine moiety through condensation reactions involving aldehydes and β-keto esters. |

Biological Mechanism of Action

The mechanism of action for this compound likely involves its interaction with specific molecular targets such as enzymes or receptors. The thiazole and piperazine rings may facilitate binding to these targets, while the cycloheptylamino group could enhance affinity and specificity.

Research Insights:

Studies have shown that compounds with similar structures can influence biological pathways by modulating enzyme activity or receptor signaling, leading to therapeutic effects in various disease models.

Propiedades

IUPAC Name |

ethyl 4-[[4-[2-(cycloheptylamino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamoyl]piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31N5O4S/c1-2-29-20(28)25-11-9-24(10-12-25)19(27)23-18-22-16(14-30-18)13-17(26)21-15-7-5-3-4-6-8-15/h14-15H,2-13H2,1H3,(H,21,26)(H,22,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEDANRSKOQUMLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)NC2=NC(=CS2)CC(=O)NC3CCCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.